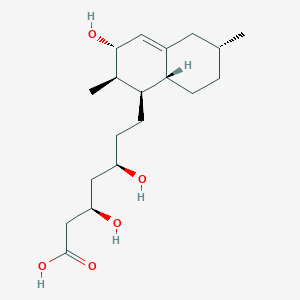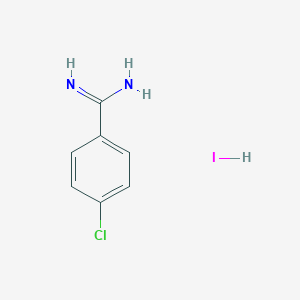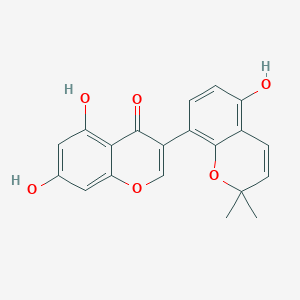
槐属异黄酮A
描述
Sophoraisoflavone A is a naturally occurring isoflavone compound isolated from the roots of Sophora mooracroftiana. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects .
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: The compound exhibits significant antioxidant and anti-inflammatory activities, making it a potential candidate for studying oxidative stress and inflammation.
Medicine: Sophoraisoflavone A has shown promise in the treatment of diseases such as cancer and neurodegenerative disorders due to its ability to modulate cellular pathways.
Industry: It is used in the development of natural health products and supplements
作用机制
Sophoraisoflavone A is a natural product that can be isolated from Glycyrrhiza inflate . It has been shown to have significant biological activity, particularly in relation to its interaction with certain proteins and its role in oxidative stress .
Target of Action
Sophoraisoflavone A is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, and the insulin signaling pathway.
Mode of Action
Sophoraisoflavone A interacts with its target, PTP1B, by binding to the enzyme and inhibiting its activity . This inhibition can affect the downstream signaling pathways that the enzyme is involved in, leading to changes in cellular function.
Biochemical Pathways
The inhibition of PTP1B by Sophoraisoflavone A can affect several biochemical pathways. For instance, PTP1B plays a role in the insulin signaling pathway, so its inhibition could potentially impact glucose metabolism. Additionally, Sophoraisoflavone A has been shown to have inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro .
Result of Action
The inhibition of PTP1B by Sophoraisoflavone A can lead to changes in cellular function. For example, it may impact glucose metabolism by affecting the insulin signaling pathway. Additionally, its inhibitory effects on copper-induced protein oxidative modification suggest that it may have a role in protecting against oxidative stress .
生化分析
Biochemical Properties
Sophoraisoflavone A interacts with the enzyme protein tyrosine phosphatase 1B (PTP1B), acting as an effective inhibitor . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.80 μM for Sophoraisoflavone A .
Cellular Effects
Sophoraisoflavone A has been shown to have inhibitory effects on protein oxidative modification in mice brain homogenate in vitro . This suggests that Sophoraisoflavone A may influence cell function by modulating oxidative stress pathways and potentially impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Sophoraisoflavone A involves its interaction with PTP1B, where it acts as an inhibitor . This interaction could lead to changes in protein phosphorylation states, potentially influencing signal transduction pathways and gene expression within cells.
Metabolic Pathways
It is known to inhibit PTP1B , which suggests it may play a role in the regulation of phosphorylation pathways
准备方法
Synthetic Routes and Reaction Conditions: Sophoraisoflavone A can be synthesized through various chemical reactions involving the cyclization of appropriate precursors. One common method involves the oxidative cyclization of o-hydroxychalcones under specific conditions to yield the desired isoflavone structure .
Industrial Production Methods: Industrial production of Sophoraisoflavone A typically involves the extraction and purification from plant sources, such as the roots of Sophora mooracroftiana. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Types of Reactions:
Oxidation: Sophoraisoflavone A undergoes oxidation reactions, which can modify its structure and enhance its biological activity.
Reduction: Reduction reactions can convert Sophoraisoflavone A into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of Sophoraisoflavone A, each with unique biological properties .
相似化合物的比较
Genistein: Another isoflavone with similar antioxidant and anti-inflammatory properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Licoisoflavone B: Shares structural similarities and exhibits comparable biological activities
Uniqueness: Sophoraisoflavone A stands out due to its potent inhibition of PTP1B, making it a promising candidate for the treatment of metabolic disorders and inflammation. Its unique structure also contributes to its distinct biological activities compared to other isoflavones .
属性
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2)6-5-12-14(22)4-3-11(19(12)26-20)13-9-25-16-8-10(21)7-15(23)17(16)18(13)24/h3-9,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDRQWKYWXHAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Sophoraisoflavone A?
A1: Research suggests that Sophoraisoflavone A possesses several notable biological activities:
- Antioxidant Activity: Studies show that Sophoraisoflavone A exhibits strong antioxidant properties, effectively inhibiting lipid peroxidation induced by superoxide radicals. This activity is comparable to the effects of superoxide dismutase. [, , ]
- Anti-inflammatory Activity: Sophoraisoflavone A demonstrates anti-inflammatory effects by suppressing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. []
- MRP-like Activity Inhibition: Sophoraisoflavone A inhibits MRP-mediated efflux of 2',7'-bis-(carboxypropyl)-5(6)-carboxyfluorescein (BCPCF) from human erythrocytes. Its inhibitory potency (IC50 of 15-25 μM) is comparable to indomethacin and significantly greater than probenecid. []
Q2: Has the structure-activity relationship (SAR) of Sophoraisoflavone A been investigated?
A2: While detailed SAR studies specifically focusing on Sophoraisoflavone A are limited in the provided literature, some insights can be gleaned from comparative studies with other isoflavones:
- A study investigating the inhibitory effects of licoisoflavones A and B (structurally similar to Sophoraisoflavone A) on copper-ion-induced protein oxidative modification suggests that the presence and position of hydroxyl groups on the isoflavone skeleton might play a crucial role in their antioxidant activity. []
- Research on the MRP-like activity inhibition of various isoflavones, including Sophoraisoflavone A, hints at the importance of specific structural features (e.g., hydroxyl groups, prenyl groups) for interacting with the MRP transporter. []
Q3: What analytical techniques have been employed to identify and quantify Sophoraisoflavone A?
A3: Several analytical methods have been utilized in the research:
- Isolation & Purification: Techniques like column chromatography using materials such as Diaion HP-20, Sephadex LH-20, and Toyopearl HW-40, alongside preparative HPLC, have been used to isolate Sophoraisoflavone A. [, ]
- Structure Elucidation: Sophoraisoflavone A's structure was confirmed through spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. []
- Quantification: The concentration and purity of Sophoraisoflavone A in plant extracts and formulations are typically determined using high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


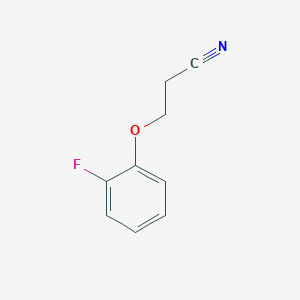
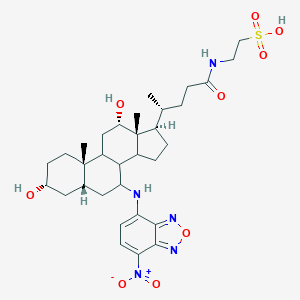
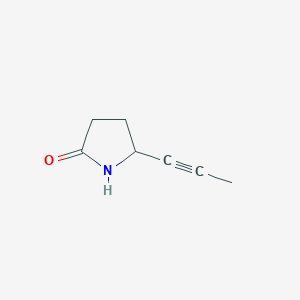

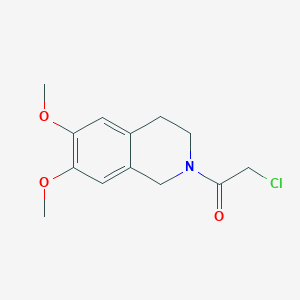
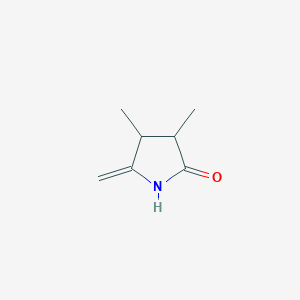
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)
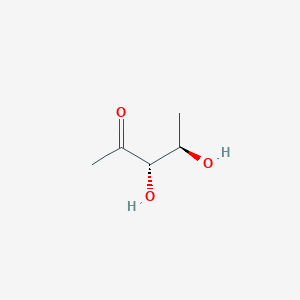
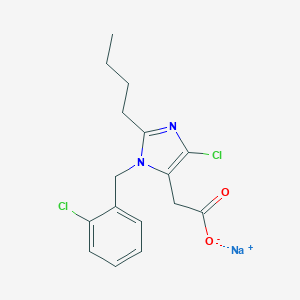
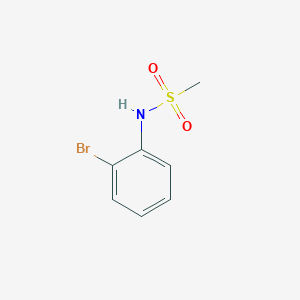
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
